2-Bromo-6-(pentyloxy)naphthalene
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Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and functional group tolerance. The success of SM coupling is partly attributed to the stability and environmentally benign nature of organoboron reagents. In particular, 2-Bromo-6-(pentyloxy)naphthalene serves as an excellent boron source for SM coupling reactions. The boron moiety readily undergoes transmetalation with palladium, leading to the formation of new C–C bonds .
Hydromethylation of Alkenes
Protodeboronation of alkyl boronic esters, including 2-Bromo-6-(pentyloxy)naphthalene, enables formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but less explored. The radical-based approach allows for the selective addition of a methyl group to alkenes, providing access to synthetically useful products .
Stable Boronic Ester Moiety
The pinacol boronic ester functionality in this compound offers stability, making it attractive for chemical transformations. Its bench-stable nature, ease of purification, and commercial availability contribute to its prominence in synthetic applications .
Heterogeneous Catalysis Systems
Researchers have explored polymer-supported heterogeneous catalysis systems for Suzuki coupling reactions. These systems prevent contamination from ligand residues, allow fast catalyst recovery, and simplify recycling .
properties
IUPAC Name |
2-bromo-6-pentoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO/c1-2-3-4-9-17-15-8-6-12-10-14(16)7-5-13(12)11-15/h5-8,10-11H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPINIXAVCDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(pentyloxy)naphthalene |
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